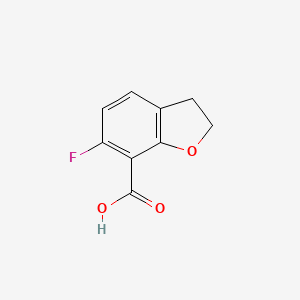

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Description

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a fluorinated dihydrobenzofuran derivative characterized by a partially saturated benzofuran core (2,3-dihydro structure) and a carboxylic acid group at position 5. This compound is utilized in pharmaceutical and chemical research, particularly as a building block for drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-2H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMYJRVPLJZSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the efficiency and yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. Safety measures and environmental considerations would also be critical in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.

Substitution: This reaction can replace the fluorine atom or other substituents with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents, saturation, and heterocyclic modifications:

Physicochemical Properties

- Acidity : The fluorine atom in the target compound increases the carboxylic acid's acidity compared to unsubstituted (164.16 g/mol) and methyl-substituted analogs (192.17 g/mol) due to its electron-withdrawing nature .

- Solubility: Methyl groups (e.g., 2,2-dimethyl analog) enhance lipophilicity, reducing water solubility, while the amino group in the 4-amino-5-chloro derivative improves polar solvent compatibility .

Biological Activity

6-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a compound of significant interest due to its diverse biological activities. As a derivative of benzofuran, it exhibits potential therapeutic effects, particularly in oncology and infectious diseases. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

- Molecular Formula : C9H7FO3

- Molecular Weight : 182.15 g/mol

- IUPAC Name : this compound

Benzofuran derivatives, including this compound, interact with various biological targets, leading to significant changes in cellular processes. The compound is known to influence several biochemical pathways involved in cancer cell proliferation and survival.

Target Interaction

Research indicates that this compound can inhibit key signaling pathways associated with cancer progression, particularly the NF-κB pathway. Inhibition of NF-κB has been linked to reduced inflammation and tumor growth, making it a valuable target for therapeutic intervention .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of various benzofuran derivatives, including this compound. The compound showed significant inhibitory effects on cell growth in six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) with IC50 values in the micromolar range .

- Inhibition of NF-κB : In RAW 264.7 macrophage cells stimulated by LPS, the compound effectively inhibited NF-κB translocation to the nucleus. This suggests a mechanism by which it may reduce inflammation and tumorigenesis .

- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Comparison with Similar Compounds

The unique fluorine substitution in this compound enhances its stability and lipophilicity compared to other benzofuran derivatives. This modification can significantly influence its biological activity.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-5-chloro-2,3-dihydrobenzofuran | Contains an amino group; similar structure | Anticancer activity noted |

| 2,3-Dihydro-1-benzofuran-2-carboxylic acid | Lacks fluorine; shares core structure | Moderate anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.